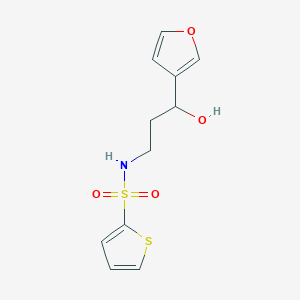

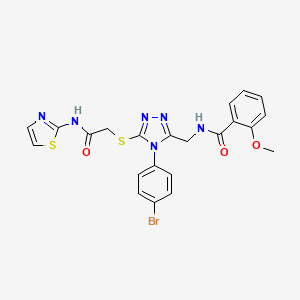

![molecular formula C22H23ClN4O B2778807 2-(2-甲氧苯基)-5-甲基-N-(1-苯乙基)吡唑并[1,5-a]嘧啶-7-胺 盐酸盐 CAS No. 1215704-67-8](/img/structure/B2778807.png)

2-(2-甲氧苯基)-5-甲基-N-(1-苯乙基)吡唑并[1,5-a]嘧啶-7-胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized by the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The brominated aminopyrazole is more reactive than due to the electronic nature of the respective substituents .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .科学研究应用

人类A3腺苷受体拮抗活性

与问题中化合物密切相关的吡唑并[4,3-d]嘧啶衍生物已被确定为人类A3腺苷受体(AR)的有效且选择性拮抗剂。对这些化合物的修饰旨在改善受体-配体识别,特定衍生物已显示出对hA3 AR的高亲和力和选择性,表明在治疗应用中具有潜力(Squarcialupi et al., 2016)。

抗肿瘤、抗真菌和抗菌特性

合成包括吡唑并[1,5-a]嘧啶结构的吡唑衍生物已显示出有希望的抗肿瘤、抗真菌和抗菌活性。这些化合物已被表征并研究了它们的潜在药理学应用,突出了吡唑并[1,5-a]嘧啶衍生物在治疗各种疾病方面的多功能性(Titi et al., 2020)。

抗炎和抗癌活性

另一个研究重点是在环境友好的条件下合成吡唑并[1,5-a]嘧啶衍生物。筛选了这些合成的化合物的抗炎和抗癌活性,结果表明在这些领域具有良好的潜力(Kaping et al., 2016)。

合成和表征用于各种应用

已经对吡唑并[1,5-a]嘧啶衍生物的合成和表征进行了广泛的研究,揭示了其在药理学和材料科学中的广泛应用。这些研究涉及各种衍生物的合成以及随后对其性质和潜在应用的分析(Drev et al., 2014)。

量子化学计算和理论研究

已经对吡唑并[1,5-c]嘧啶-7(1H)-酮衍生物进行了理论和量子化学计算,提供了对这些化合物的分子性质和潜在应用的见解。此类研究对于理解这些化合物在分子水平上的行为至关重要(Saracoglu et al., 2019)。

未来方向

作用机制

Target of Action

The primary targets of this compound are yet to be definitively identified. Pyrazolo[1,5-a]pyrimidines (pps), a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been reported as potent inhibitors of mycobacterial ATP synthase , suggesting potential targets in these areas.

Mode of Action

The interaction of pps with their targets often involves electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the fluorescence properties of pps , it is possible that this compound could affect pathways related to intracellular processes, chemosensors, and the progress of organic materials.

Pharmacokinetics

The solubility of pps in green solvents suggests that this compound may have good bioavailability

Result of Action

The fluorescence properties of pps suggest that this compound could be used as a tool for studying the dynamics of intracellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the photophysical properties of PPs can be tuned , suggesting that the compound’s action could be influenced by light exposure. Additionally, the compound’s stability could be affected by temperature, as PPs have been found to exhibit excellent thermal stability .

属性

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O.ClH/c1-15-13-21(24-16(2)17-9-5-4-6-10-17)26-22(23-15)14-19(25-26)18-11-7-8-12-20(18)27-3;/h4-14,16,24H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNXFJAMKTYBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

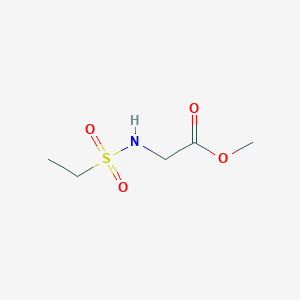

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

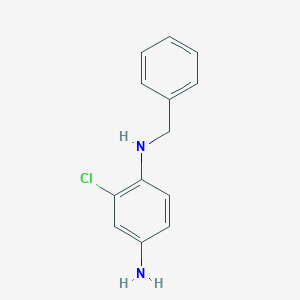

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

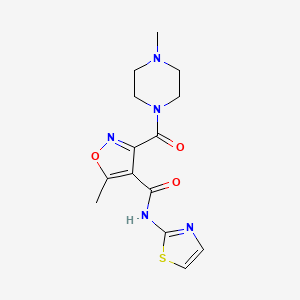

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)